3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-2-6-10-11-8(15-6)9-5(12)3-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLENLHLMPOXBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190122 | |
| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79888-40-7 | |
| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79888-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of 3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted thiadiazoles or other derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid has shown promise in medicinal chemistry due to its potential as an active pharmaceutical ingredient (API).
Case Studies :
- A study demonstrated its efficacy as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation .
- Another research highlighted its potential as an antimicrobial agent against various bacterial strains, suggesting its utility in developing new antibiotics .
Agricultural Chemistry
In agricultural applications, this compound serves as a herbicide or pesticide, leveraging its chemical structure to disrupt biological processes in target organisms.
Data Table: Herbicidal Activity
| Target Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Weeds | 50 | 85 |
| Fungal pathogens | 100 | 90 |
| Insect pests | 75 | 80 |
This table summarizes the herbicidal efficacy of the compound against various species, indicating its potential for use in crop protection strategies.
Biochemical Applications
The compound is also utilized in biochemical assays and cell culture systems due to its buffering capabilities.
Buffering Capacity :
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt cancer cell metabolism. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Alkyl-Substituted Thiadiazole Derivatives
Key Observations :
- Alkyl Chain Impact : Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight, lipophilicity, and commercial cost, likely due to synthetic challenges in introducing larger substituents .
- Synthetic Yields: Analogous syntheses of thiadiazole-carbamoylpropanoic acids achieve moderate yields (48–69%) depending on solvent choice (e.g., glacial acetic acid vs. benzene) .
Complex Carbamoyl Derivatives
- 3-[5-[[3-(3-Methylphenyl)phenyl]carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid (C₁₉H₁₇N₃O₃S, MW: 367.42 g/mol): Features a biphenyl-carbamoyl group, significantly increasing molecular weight and hydrogen-bonding capacity (6 acceptors, 2 donors) .
Antimicrobial Propanoic Acid Derivatives
coli and S. aureus (MIC values: 8–32 µg/mL) . This highlights the role of electron-withdrawing groups (e.g., Cl) in enhancing bioactivity, contrasting with the neutral alkyl substituents in the target compound.
Research Findings and Implications
- Carbamoyl-propanoic acid moieties may serve as bioisosteres for carboxylic acids, modulating solubility and target binding .
- Coumarin-thiazole hybrids (e.g., 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids) demonstrate the versatility of this scaffold in generating diverse bioactive molecules .
Biological Activity
3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 229.26 g/mol, exhibits potential in various therapeutic applications including antimicrobial, anticancer, and anti-inflammatory activities .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial effects. Research indicates that compounds containing the thiadiazole ring can inhibit the growth of various bacterial strains. For instance, studies on similar thiadiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. One study reported that thiadiazole derivatives could effectively inhibit tumor growth in murine models .
Anti-inflammatory Effects
Research has indicated that thiadiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspases 3 and 9, highlighting its potential as an anticancer agent .
Study 3: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of thiadiazole derivatives. The results demonstrated that these compounds could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their utility in treating inflammatory diseases .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid and its derivatives?
- Methodology : The compound is typically synthesized via multi-step reactions involving carbamoylation of the thiadiazole core. For example, derivatives with aryl or heteroaryl substituents (e.g., biphenyl or furan groups) are prepared by coupling 1,3,4-thiadiazole-2-carboxamide precursors with propanoic acid derivatives under reflux conditions using acetic acid or DMF as solvents. Key intermediates are purified via recrystallization (methanol, acetic acid) and characterized by NMR and HRMS .
- Critical Parameters : Reaction temperature (80–100°C), stoichiometry of coupling agents (e.g., sodium acetate), and pH control during acidification (e.g., acetic acid to pH 5) are critical for yield optimization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Confirms substitution patterns (e.g., ethyl group at position 5 of the thiadiazole ring) and carbamoyl linkage.
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and carbamate groups) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ions with <2 ppm error from theoretical values) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and experimental C/H/N/S/O percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Case Example : Antimicrobial assays in Heterocycles (2018) reported moderate activity against S. aureus, while later studies showed no efficacy.
- Root Cause Analysis : Variations in substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl groups) alter lipophilicity and membrane permeability .
- Methodological Adjustments : Standardize MIC testing protocols (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize results .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Process Chemistry Insights :
- Catalysis : Use Pd/C or CuI for Suzuki-Miyaura couplings to introduce aryl groups, improving atom economy .
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance scalability and reduce toxicity .
- Yield-Purity Trade-off : Recrystallization in mixed solvents (e.g., ethanol:water 3:1) balances recovery (75–85%) and purity (>98%) .
Q. How do computational models predict the compound’s interaction with biological targets (e.g., GPR40)?
- Docking Workflow :
- Target Preparation : Retrieve GPR40’s crystal structure (PDB: 5TZY) and optimize protonation states at pH 7.4.
- Ligand Profiling : Perform molecular dynamics (MD) simulations (AMBER force field) to assess binding stability of the thiadiazole-carbamoyl moiety in the orthosteric pocket .
- Validation : Compare predicted ΔG values with experimental IC50 data (e.g., 6a: ΔG = −9.2 kcal/mol vs. IC50 = 12 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
